molecular formula C13H14O4 B7871825 (3,4-Dimethoxyphenyl)(furan-2-yl)methanol

(3,4-Dimethoxyphenyl)(furan-2-yl)methanol

Cat. No.: B7871825
M. Wt: 234.25 g/mol
InChI Key: PEGLFVHYJCEVNM-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(furan-2-yl)methanol is a chemical compound designed for research and development purposes, particularly in the fields of medicinal chemistry and materials science. This molecule incorporates two privileged pharmacophores—a 3,4-dimethoxyphenyl group and a furan ring—bridged by a methanol functional group. Such a structure is of significant interest in the exploration of new therapeutic agents and functional materials. The 3,4-dimethoxyphenyl moiety is a common structural feature in numerous biologically active molecules and is frequently investigated for its role in molecular interactions with various enzyme systems . The furan ring is a core component in many oxygen-containing heterocycles (oxa-heterocycles), which are widely studied for their broad spectrum of biological and pharmacological activities . Compounds containing these structural elements are frequently explored as key intermediates in the synthesis of more complex heterocyclic systems, such as benzo[b]furans, which have demonstrated notable potential as anticancer, antibacterial, and antifungal agents in scientific research . Furthermore, the methanol group in the structure offers a versatile handle for further synthetic modification, allowing researchers to create derivatives or conjugates for structure-activity relationship (SAR) studies or for incorporation into larger molecular architectures, such as phthalocyanines for material science applications . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-15-10-6-5-9(8-12(10)16-2)13(14)11-4-3-7-17-11/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGLFVHYJCEVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=CO2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)(furan-2-yl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with furan-2-ylmethanol in the presence of a suitable catalyst. One common method involves the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) under anhydrous conditions. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethoxyphenyl)(furan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaH in dimethylformamide (DMF), followed by the addition of an alkyl halide.

Major Products Formed:

    Oxidation: (3,4-Dimethoxyphenyl)(furan-2-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(furan-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent. Its derivatives are being explored for their efficacy in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(furan-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to a biological response. The methoxy groups and furan ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on the cell surface, triggering a signaling cascade that leads to a physiological response.

Comparison with Similar Compounds

a. (4-Amino-2-(cyclopentylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone (8b)
  • Structure: Replaces the furan-2-yl methanol group with a thiazole ring and cyclopentylamino substituent.
  • Synthesis: Prepared via General Method A using 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, yielding 14% as an orange-yellow solid .
b. (Z)-3-(5-((4-((Z)-2-cyano-2-(3,4-dimethoxyphenyl)vinyl)-2-methoxyphenoxy)methyl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (CS-BeFu)
  • Structure: Features dual 3,4-dimethoxyphenyl groups and a cyano-substituted furan, forming an aggregation-induced emission (AIE) luminogen.
  • Synthesis: Achieved via Knoevenagel condensation (45% yield), highlighting the furan’s role in fluorescence properties .
  • Key Difference : Extended conjugation and AIE properties contrast with the simpler structure of the target compound, which lacks π-conjugated linkers.
c. 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
  • Structure: Incorporates a dihydroquinoline scaffold fused to the 3,4-dimethoxyphenyl and furan groups.
  • Synthesis : Multi-step protocol involving N-acylation and cyclization, emphasizing the role of the furan in stabilizing the tertiary alcohol .
  • Key Difference: The dihydroquinoline core may enhance bioavailability compared to the acyclic target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Yield (%) Notable Properties
(3,4-Dimethoxyphenyl)(furan-2-yl)methanol ~248 (estimated) Methanol, furan, dimethoxyphenyl N/A Polar, moderate solubility in THF
Compound 8b Not reported Thiazole, methanone 14 Low solubility (orange-yellow solid)
CS-BeFu ~531 (estimated) Acrylonitrile, cyano 45 AIE-active, yellow crystalline
(R)-2-(5-(3,4-DPhenyl)furan-2-yl)-... 505.34 Boronate, methyl 63 Chiral (er = 93:7), stable in EtOH

Key Observations :

  • The target compound’s lower molecular weight and lack of extended conjugation may reduce steric hindrance, favoring interactions in biological systems.
  • Higher yields in CS-BeFu synthesis (45%) suggest better reaction efficiency compared to thiazole derivatives (14%) .
a. Neurotrophic Activity
  • Compound-1/2 (trans/cis-3-(3,4-DPhenyl)-4-styrylcyclohexene) : Isolated from Zingiber montanum, these compounds promote neurite outgrowth in PC12 cells, attributed to the styryl and dimethoxyphenyl motifs . The target compound’s furan may mimic styryl π-systems but lacks cyclohexene rigidity.
b. Anti-Inflammatory Phenylbutanoids

Heterocyclic Variations

  • 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetate : A triazole derivative with a thioether linkage (77% yield), showing herbicidal activity . The triazole’s hydrogen-bonding capacity contrasts with the furan’s aromaticity.
  • (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol: Replaces furan with imidazole (MW = 248.28), likely altering solubility and metal-binding properties .

Biological Activity

(3,4-Dimethoxyphenyl)(furan-2-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and enzyme inhibition . This article explores the various aspects of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a unique structure that includes a dimethoxyphenyl group and a furan ring, which contribute to its biological properties. The presence of methoxy groups enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its effectiveness against various pathogens, the compound demonstrated notable inhibition rates:

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. The compound was tested against several cancer cell lines, yielding promising results:

Cell Line IC50 (µM) % Inhibition at 10 µM
MDA-MB-231 (Breast Cancer)5.285
HCT-116 (Colon Cancer)4.890
PC-3 (Prostate Cancer)6.080

The data indicates that the compound exhibits strong antiproliferative activity, making it a candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has shown inhibitory activity against protein tyrosine kinases (PTKs), which are crucial in cancer cell signaling pathways. For instance, it demonstrated an IC50 value of 4.66 µM against PTKs, outperforming some known inhibitors like genistein (IC50 = 13.65 µM) .
  • Receptor Binding : The compound may bind to cellular receptors, triggering downstream signaling cascades that can lead to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • A study highlighted the synthesis of various derivatives that exhibited enhanced anticancer activity compared to the parent compound . These derivatives were screened against multiple cancer cell lines and showed improved IC50 values.
  • Another investigation into the antioxidant properties revealed that some derivatives demonstrated DPPH scavenging activity significantly higher than ascorbic acid, indicating potential for use in oxidative stress-related conditions .

Q & A

Basic: What synthetic routes are recommended for the laboratory-scale preparation of (3,4-Dimethoxyphenyl)(furan-2-yl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves a base-catalyzed condensation reaction between 3,4-dimethoxybenzaldehyde and a furan-2-yl precursor (e.g., furan-2-carboxylic acid derivatives). Key steps include:

  • Reagent Selection : Use sodium hydroxide or potassium carbonate as a base to facilitate nucleophilic addition.
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction efficiency.
    Yield improvements (≥70%) can be achieved by iterative purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy (δ\delta 3.8–3.9 ppm), furan (δ\delta 6.3–7.4 ppm), and hydroxyl (δ\delta 2.5–3.0 ppm) groups.
  • IR Spectroscopy : Detect O–H stretching (3200–3500 cm1^{-1}) and aromatic C–O bonds (1250–1300 cm1^{-1}).
  • X-Ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks using SHELXL for refinement (R-factor < 0.05) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity in this compound?

  • Enzyme Inhibition Assays : Screen against cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) to assess anti-inflammatory potential. Use ELISA kits with IC50_{50} determination.
  • Antimicrobial Testing : Employ broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Chiral Catalysts : Use Cu(I)-bisoxazoline complexes for asymmetric synthesis, achieving enantiomeric ratios (e.r.) > 90:10 .
  • Chromatographic Separation : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC with hexane/isopropanol mobile phases.

Advanced: What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or bacterial efflux pumps. Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Advanced: How does pH and temperature influence the compound’s stability during storage and biological assays?

  • Oxidative Degradation : Monitor via HPLC under accelerated conditions (40°C, 75% RH). Add antioxidants (e.g., BHT) to ethanolic stock solutions.
  • pH-Dependent Stability : At pH < 3, the hydroxyl group may protonate, reducing solubility. Use buffered solutions (pH 6–8) for long-term stability .

Advanced: What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD Guidelines) to isolate variables like solvent choice or cell line specificity.
  • Mechanistic Studies : Employ knock-out models (e.g., CRISPR-edited enzymes) to confirm target engagement vs. off-pathway effects .

Advanced: How can the compound’s regioselectivity in substitution reactions be controlled for derivative synthesis?

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the furan ring to steer electrophilic substitution to the 5-position.
  • Catalytic Systems : Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling with aryl boronic acids, achieving >80% regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dimethoxyphenyl)(furan-2-yl)methanol
Reactant of Route 2
(3,4-Dimethoxyphenyl)(furan-2-yl)methanol

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